5-Fluoro-6-formylpyridine-3-carboxylic acid
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Overview
Description
5-Fluoro-6-formylpyridine-3-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C7H4FNO3 and a molecular weight of 169.11 g/mol . This compound is known for its unique chemical properties due to the presence of both a fluorine atom and a formyl group on the pyridine ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-formylpyridine-3-carboxylic acid typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of 6-formylpyridine-3-carboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-formylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Fluoro-6-carboxypyridine-3-carboxylic acid.
Reduction: 5-Fluoro-6-hydroxymethylpyridine-3-carboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-6-formylpyridine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-6-formylpyridine-3-carboxylic acid is primarily related to its ability to interact with biological targets through its functional groups. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes . These interactions can modulate the activity of specific molecular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-formylpyridine-3-carboxylic acid
- 6-Fluoro-5-formylpyridine-3-carboxylic acid
- 5-Fluoro-6-methylpyridine-3-carboxylic acid
Uniqueness
5-Fluoro-6-formylpyridine-3-carboxylic acid is unique due to the specific positioning of the fluorine and formyl groups on the pyridine ring. This arrangement imparts distinct chemical reactivity and biological activity compared to other fluorinated pyridine derivatives .
Properties
IUPAC Name |
5-fluoro-6-formylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO3/c8-5-1-4(7(11)12)2-9-6(5)3-10/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZHKOVBRNWULD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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